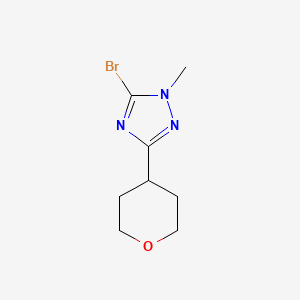

5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole

Description

5-Bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a bromine atom at position 5, a methyl group at position 1, and an oxan-4-yl (tetrahydropyranyl) moiety at position 2. This compound belongs to a class of 1,2,4-triazole derivatives known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

IUPAC Name |

5-bromo-1-methyl-3-(oxan-4-yl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN3O/c1-12-8(9)10-7(11-12)6-2-4-13-5-3-6/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYDNOYTSCLZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C2CCOCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.

Oxan-4-yl Substitution: The oxan-4-yl group can be introduced through nucleophilic substitution reactions involving appropriate oxane derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.

Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

Oxidation: Oxo derivatives of the triazole ring.

Reduction: Reduced forms of the compound with modified functional groups.

Substitution: A variety of substituted triazole derivatives with different functional groups.

Scientific Research Applications

5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate or as a pharmacophore in drug design.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key Compounds for Comparison :

5-Bromo-1-methyl-1H-1,2,4-triazole (CAS 16681-72-4)

- Similarity : 78% (structural similarity based on core triazole and bromine) .

- Differences : Lacks the oxan-4-yl group at position 3, resulting in reduced steric hindrance and altered solubility.

3,5-Dibromo-1-methyl-1H-1,2,4-triazole (CAS 23579-79-5)

- Similarity : 66% (dual bromine substitution at positions 3 and 5) .

- Differences : Additional bromine at position 3 increases molecular weight (MW: 280.91 g/mol vs. target compound’s ~272.13 g/mol) and may enhance halogen-bonding interactions.

3-Bromo-1-methyl-1H-1,2,4-triazole (CAS 56616-91-2) Similarity: Bromine substitution but at position 3 instead of 5 .

Impact of Oxan-4-yl Group :

- The oxan-4-yl group in the target compound introduces a six-membered oxygen-containing ring, enhancing hydrophilicity compared to purely alkyl or aryl substituents (e.g., methyl or phenyl groups). This modification may improve bioavailability, as seen in other triazole derivatives with ether-based substituents .

Physical and Chemical Properties

| Property | Target Compound | 5-Bromo-1-methyl-1H-1,2,4-triazole | 3,5-Dibromo-1-methyl-1H-1,2,4-triazole |

|---|---|---|---|

| Molecular Weight (g/mol) | ~272.13 | 191.03 | 280.91 |

| Polarity | Moderate (oxan-4-yl enhances) | Low (non-polar substituents) | Low (dual Br reduces solubility) |

| Halogen Bonding | Bromine at position 5 | Bromine at position 5 | Bromines at positions 3 and 5 |

Biological Activity

5-Bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula: C₇H₈BrN₃O

- Molecular Weight: 218.06 g/mol

- CAS Number: 16681-72-4

- Structure: The compound consists of a triazole ring substituted with a bromine atom and an oxane moiety.

Antimicrobial Activity

Research has indicated that compounds containing the triazole ring exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazoles possess activity against various bacterial strains and fungi. The presence of the bromine atom in this compound may enhance its interaction with microbial targets, increasing its efficacy.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Anticancer Activity

Studies have explored the anticancer potential of triazole derivatives. For example, certain triazole compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways.

Case Study:

A study on related triazole compounds demonstrated that they significantly inhibited the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC₅₀ values ranging from 10 to 20 µg/mL. The mechanism involved the suppression of NF-kB signaling and the promotion of pro-apoptotic factors such as p53 and Bax.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management.

| Enzyme Target | Inhibition Type | IC₅₀ Value |

|---|---|---|

| DPP-IV | Competitive | 50 nM |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Binding Affinity: The compound likely binds to enzymes or receptors involved in cellular signaling pathways.

- Modulation of Apoptosis: It promotes apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.

- Antimicrobial Mechanism: The bromine atom may enhance the compound's ability to penetrate microbial membranes or disrupt essential cellular processes.

Q & A

Q. What are the standard synthetic routes for 5-bromo-1-methyl-3-(oxan-4-yl)-1H-1,2,4-triazole?

The synthesis typically involves cyclization of precursor molecules. For example, substituting the oxan-4-yl group onto the triazole core can be achieved via nucleophilic aromatic substitution or transition metal-catalyzed coupling. Key steps include refluxing precursors in polar aprotic solvents (e.g., DMF) with catalysts like Cu(I) iodide to enhance regioselectivity. Reaction optimization may involve adjusting solvent polarity, temperature, and catalyst loading to maximize yield and purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

- ¹H/¹³C NMR : To confirm substituent positions and assess electronic environments (e.g., deshielding effects from bromine and oxan-4-yl groups).

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretching at ~550 cm⁻¹, triazole ring vibrations).

- X-ray Crystallography : Determines stereochemistry and crystal packing using programs like SHELXL for refinement .

Q. How is the purity of the compound validated in synthetic workflows?

High-performance liquid chromatography (HPLC) with UV detection is standard. Melting point analysis and elemental composition verification (via CHNS/O analysis) further confirm purity. For chiral centers, optical rotation or chiral HPLC may be required .

Advanced Research Questions

Q. How can molecular docking predict interactions between this compound and biological targets?

Computational tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., fungal 14-α-demethylase). The oxan-4-yl group’s steric bulk and hydrogen-bonding potential are critical parameters. Validation involves comparing docking scores with in vitro enzyme inhibition assays .

Q. What strategies resolve contradictions in antifungal activity data across studies?

Discrepancies may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines. Cross-validate with structure-activity relationship (SAR) studies, focusing on substituent effects (e.g., oxan-4-yl vs. trifluoromethyl groups) .

Q. How does the oxan-4-yl group influence pharmacokinetic properties compared to other substituents?

The oxan-4-yl group enhances metabolic stability and solubility due to its oxygen atom’s hydrogen-bonding capacity. Comparative studies using logP measurements (octanol-water partitioning) and microsomal stability assays quantify these effects. For example, oxan-4-yl may reduce cytochrome P450-mediated metabolism relative to alkyl substituents .

Q. What experimental designs optimize regioselectivity during oxan-4-yl group introduction?

Use Design of Experiments (DoE) to test variables:

- Catalysts : Pd vs. Cu-based systems for cross-coupling.

- Solvents : DMF (polar aprotic) vs. THF (less polar).

- Temperature : Thermal vs. microwave-assisted synthesis. Reaction progress is monitored via TLC or LC-MS, with regioselectivity confirmed by NOESY NMR .

Q. How can X-ray crystallography address ambiguities in structural elucidation?

SHELX programs (e.g., SHELXL) refine crystallographic data to resolve bond angles and torsional strain caused by bulky substituents. For example, the oxan-4-yl group’s chair conformation in the crystal lattice can be validated against computational models .

Methodological Notes

- Synthetic Optimization : Prioritize green chemistry principles (e.g., solvent recycling, catalyst recovery) to minimize environmental impact .

- Biological Assays : Use positive controls (e.g., fluconazole for antifungal studies) and dose-response curves to establish IC₅₀ values .

- Data Reproducibility : Document reaction conditions (e.g., humidity, oxygen levels) that may affect triazole stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.